4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide

Description

Contextualization of Viologen Derivatives in Modern Chemistry

Viologen derivatives are a versatile class of organic molecules that play a crucial role in modern chemistry, primarily due to their rich redox behavior and tunable properties. rsc.orgrsc.org Their utility spans numerous applications, from energy storage to electrochromic devices. researchgate.netnih.gov The ability to modify the substituents on the nitrogen atoms allows for the fine-tuning of their electrochemical and physical properties, making them ideal candidates for tailored molecular systems. rsc.org

The history of bipyridinium systems is rooted in the chemistry of their parent heterocycle, bipyridine. The isomer 4,4'-bipyridine (B149096) was first synthesized in 1868 by the Scottish chemist Thomas Anderson, with its correct molecular structure being identified in 1882 by Hugo Weidel and his student M. Russo. wikipedia.org The related 2,2'-bipyridine (B1663995) was first prepared by Fritz Blau in 1888 from the dry distillation of copper(II) pyridine-2-carboxylate. researchgate.net

The unique properties of bipyridinium salts, specifically the viologens, began to be recognized in the early 20th century. As early as the 1930s, the most famous viologen, Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride), was utilized as a redox indicator due to its characteristic color change upon reduction. wikipedia.org The electrochromic behavior of viologens was first reported in 1933 by Michaelis and Hillin, who observed that 1,1′-dimethyl-4,4′-bipyridinium turned violet in its reduced state. nih.gov The commercialization of Paraquat as a herbicide by Imperial Chemical Industries (ICI) in 1962 marked a significant milestone, highlighting the practical utility of these compounds. wikipedia.org

The defining characteristic of viologens is their ability to undergo two sequential, single-electron reductions. rsc.org In their initial dicationic state (V²⁺), they are typically colorless or pale yellow. The first reduction yields a stable and intensely colored radical cation (V•⁺), which is often blue or violet. nih.govwikipedia.org A second reduction produces a neutral species (V⁰), which may be yellow or colorless. wikipedia.org

This highly reversible redox activity is central to their significance. wikipedia.org The stability of the radical cation is a particularly important feature. These electron-responsive properties have been extensively utilized in the development of a wide range of technologies, including:

Electrochromic Devices: Their ability to change color reversibly with an applied voltage makes them ideal for applications like smart windows, rearview mirrors, and low-power displays. researchgate.netnih.gov

Energy Storage: Viologens are promising materials for organic redox flow batteries, where their reversible redox cycles are used to store and release energy. rsc.orgrsc.orgresearchgate.net

Molecular Machines: Their distinct states can be switched, forming the basis for molecular switches and other components of molecular machinery. researchgate.net

Catalysis and Sensing: They can act as electron mediators in various chemical and biochemical reactions. researchgate.net

Fundamental Structural Aspects of 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide

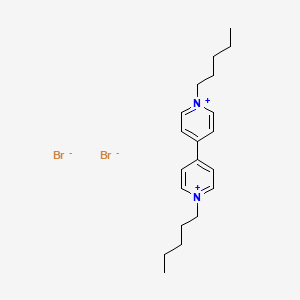

The compound this compound is a specific example of a symmetric N-alkyl bipyridinium salt. Its structure consists of a central 4,4'-bipyridinium core, where the two pyridine (B92270) rings are linked at the 4-position. Each of the two nitrogen atoms is quaternized, meaning it has formed a fourth bond with an alkyl group, in this case, a pentyl (C₅H₁₁) chain. This quaternization results in a dicationic species with a +2 formal charge. The positive charge is balanced by two bromide (Br⁻) counter-ions.

The general synthesis for such viologens involves the Sₙ2 reaction of 4,4'-bipyridine with an appropriate alkyl halide. nih.gov For 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dibromide, this would involve reacting 4,4'-bipyridine with a pentyl bromide.

The properties of this specific viologen are determined by both the bipyridinium core and the nature of the N-alkyl substituents and counter-ions. The pentyl chains, being longer than the methyl groups of Paraquat, increase the molecule's lipophilicity, which can affect its solubility and interactions with other molecules. The properties of structurally similar viologens are presented in the table below.

| Property | 1,1'-Diethyl-4,4'-bipyridinium (B1609009) dibromide | 1,1'-Diheptyl-4,4'-bipyridinium dibromide |

| CAS Number | 53721-12-3 cymitquimica.com | 6159-05-3 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₈Br₂N₂ cymitquimica.com | C₂₄H₃₈Br₂N₂ sigmaaldrich.com |

| Molecular Weight | 374.11 g/mol nih.gov | 514.38 g/mol sigmaaldrich.com |

| Appearance | Solid, often crystalline cymitquimica.com | Crystals sigmaaldrich.com |

| Melting Point | Not specified | 285 °C (decomposition) sigmaaldrich.com |

This table presents data for analogous compounds to provide context for the properties of this compound.

Overview of Contemporary Academic Research Frontiers for N-Alkyl Bipyridinium Salts

The field of N-alkyl bipyridinium salts, including viologens like this compound, remains an active area of academic research. Contemporary studies are focused on harnessing and optimizing their unique properties for advanced applications.

A major research frontier is their application in large-scale energy storage , particularly in aqueous organic redox flow batteries (AORFBs). chemrxiv.org Scientists are engaged in molecular engineering to design new viologen derivatives with enhanced stability, higher solubility, and tailored redox potentials to improve battery performance, efficiency, and lifespan. researchgate.netacs.org This involves modifying the N-alkyl substituents to prevent degradation and minimize crossover through membranes. researchgate.net

In the realm of electrochromic materials , research continues to develop viologen-based systems with better performance characteristics, such as faster switching times, higher contrast, and improved long-term cycling stability. rsc.org This includes the synthesis of novel viologen-based polymers and composites. nih.gov

Beyond these established areas, N-alkyl bipyridinium salts are being explored for:

Molecular Electronics and Switches: Their predictable redox states are being used to design components for molecular-scale electronic devices. researchgate.net

Sensors: Their colorimetric response to redox stimuli allows for their use in chemical sensors. researchgate.net

Organic Synthesis: N-alkyl pyridinium (B92312) salts are also gaining attention as versatile synthetic intermediates and as precursors to radicals in novel cross-coupling reactions. researchgate.netrsc.org

This ongoing research underscores the sustained interest in N-alkyl bipyridinium salts as highly tunable and functional molecules with the potential to contribute to significant technological advancements.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2.2BrH/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;;/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZCRLXMBWONH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50788164 | |

| Record name | 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50788164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54391-26-3 | |

| Record name | 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50788164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Structural Characterization

Established Synthetic Routes for 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide and Related Alkyl Viologens

The primary method for synthesizing symmetrical N,N'-dialkyl-4,4'-bipyridinium salts is the direct alkylation of 4,4'-bipyridine (B149096). wikipedia.org This reaction, a type of quaternization, involves the formation of two new carbon-nitrogen bonds, resulting in the dicationic viologen structure. wikipedia.org

The synthesis of this compound is typically achieved through the N-alkylation of 4,4'-bipyridine with an excess of 1-bromopentane. This is a classic SN2 reaction where the nitrogen atoms of the pyridine (B92270) rings act as nucleophiles, attacking the electrophilic carbon of the alkyl bromide. wikipedia.org

The reaction kinetics can be influenced by several factors, including the solvent, temperature, and the nature of the alkylating agent. Studies on the quaternization of related polymeric systems, such as poly(4-vinylpyridine), with various alkyl bromides have shown that the reaction rate can be affected by steric hindrance from the alkyl groups on neighboring units. rsc.org While the reaction is generally straightforward, optimization is often required to maximize yield and purity. This involves selecting an appropriate solvent that can dissolve the reactants and facilitate the reaction, often a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), and heating the mixture to increase the reaction rate.

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | 4,4'-Bipyridine | The core heterocyclic structure. |

| Alkylating Agent | 1-Bromopentane (or other alkyl bromides) | Provides the pentyl groups for N-alkylation. Used in stoichiometric excess. |

| Solvent | Acetonitrile, Dimethylformamide (DMF), Sulfolane | Dissolves reactants and facilitates the SN2 reaction. |

| Temperature | Reflux (elevated temperatures) | Increases the rate of reaction. |

| Product Isolation | Precipitation, filtration, and washing | The viologen salt often precipitates from the reaction mixture upon cooling or addition of a less polar solvent. |

For producing larger quantities of viologen salts for applications such as flow batteries or electrochromic devices, scalable synthetic methods are essential. chemrxiv.org Traditional laboratory-scale syntheses may not be efficient for industrial production. A key aspect of scalability is the use of simple, efficient, and cost-effective procedures.

Post-Synthetic Derivatization and Functionalization Strategies

Once the core this compound structure is synthesized, it can be further modified to tailor its properties for specific applications. These post-synthetic functionalization strategies can involve altering the counter-ion, modifying the alkyl chains, or incorporating the viologen moiety into larger molecular or macromolecular architectures. rsc.orgrsc.org

For instance, viologen units can be incorporated into porous organic polymers (vPOPs). rsc.org This is achieved by using functionalized bipyridine precursors in polymerization reactions, such as Schiff-base condensations, or by modifying a pre-existing polymer with viologen groups. rsc.orgresearchgate.net This strategy allows for the creation of materials that combine the redox properties of viologens with the high surface area and structural stability of polymers, which is beneficial for applications in catalysis, gas storage, and energy storage. rsc.orgrsc.org Similarly, iterative step-growth methods have been used to create polyviologens, where multiple viologen units are linked together, on a gram scale. rsc.org

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Analysis

A comprehensive understanding of the structure of this compound is achieved through a combination of spectroscopic and diffraction methods. These techniques provide detailed information on the molecule's conformation, packing in the solid state, and behavior in solution.

In the solid state, the dicationic 4,4'-bipyridinium core is typically found to be nearly or completely planar. wikipedia.org However, the dihedral angle between the two pyridine rings can vary depending on the steric bulk of the N-substituents and the nature of the counter-ion. researchgate.net The crystal packing is heavily influenced by electrostatic interactions between the dicationic viologen and the bromide anions, as well as by van der Waals forces between the pentyl chains. researchgate.net In some viologen-containing coordination complexes, the packing can lead to columnar stacks, where π-π interactions between the bipyridinium units are observed. researchgate.net The analysis of crystal structures provides insights into charge-transfer interactions and intermolecular forces that govern the material's bulk properties. scirp.orgrsc.org

| Parameter | Typical Observation | Structural Implication |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. | Defines the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, C2/c | Describes the symmetry elements within the crystal. scirp.orgmdpi.com |

| Py-Py Dihedral Angle | 0° to ~40° | Measures the twist between the two pyridine rings; influenced by packing and substituents. researchgate.net |

| Intermolecular Interactions | C-H···Br hydrogen bonds, π-π stacking | Dictates the three-dimensional packing arrangement of ions in the crystal lattice. researchgate.net |

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule. rsc.org

The ¹H NMR spectrum of a symmetrical viologen like 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dibromide is expected to be highly characteristic. Due to the positive charges on the nitrogen atoms, the protons on the pyridine rings are significantly deshielded and appear at high chemical shifts (downfield), typically in the range of 8.5-9.5 ppm. The protons on the pentyl chains will show distinct signals corresponding to their position relative to the charged nitrogen atom. The α-CH₂ group (adjacent to the nitrogen) will be the most downfield of the alkyl protons, with subsequent CH₂ groups appearing progressively upfield.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| Py-H (ortho to N) | ¹H | ~9.2 - 9.4 | Doublet |

| Py-H (meta to N) | ¹H | ~8.6 - 8.8 | Doublet |

| N-CH₂ (α) | ¹H | ~4.8 - 5.0 | Triplet |

| N-CH₂-CH₂ (β) | ¹H | ~2.0 - 2.2 | Multiplet |

| -(CH₂)₂-CH₂ (γ) | ¹H | ~1.3 - 1.5 | Multiplet |

| -(CH₂)₃-CH₃ (δ) | ¹H | ~1.3 - 1.5 | Multiplet |

| -CH₃ (ε) | ¹H | ~0.9 - 1.0 | Triplet |

| Py-C (ipso, attached to other ring) | ¹³C | ~150 - 152 | - |

| Py-C (ortho to N) | ¹³C | ~146 - 148 | - |

| Py-C (meta to N) | ¹³C | ~127 - 129 | - |

| N-CH₂ (α) | ¹³C | ~62 - 64 | - |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization in Complex Environments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to the strength, orientation, and environment of its chemical bonds.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule's bonds. In the context of 1,1'-dipentyl-4,4'-bipyridinium dibromide, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the bipyridinium core and the attached pentyl chains.

Key vibrational modes that can be characterized include:

C-H stretching vibrations of the pentyl chains and the aromatic rings, typically observed in the 2800-3100 cm⁻¹ region.

C=C and C=N stretching vibrations within the pyridinium (B92312) rings, which are strong indicators of the electronic structure of the bipyridinium core and usually appear in the 1400-1650 cm⁻¹ range.

Ring breathing modes of the pyridinium rings, which are sensitive to substitution and intermolecular interactions.

C-H bending vibrations from both the alkyl chains and the aromatic rings, found at lower frequencies.

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For symmetric molecules like the 4,4'-bipyridinium dication, the inter-ring C-C stretching vibration is often a prominent feature in the Raman spectrum, providing direct insight into the conjugation between the two pyridinium rings.

In complex environments, such as in solution, adsorbed on surfaces, or incorporated into polymer matrices, vibrational spectroscopy can reveal subtle changes in molecular conformation and intermolecular interactions. For instance, shifts in the vibrational frequencies of the bipyridinium core can indicate changes in the planarity of the rings or interactions with solvent molecules or counter-ions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | Stretching of C-H bonds on the pyridinium rings |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Stretching of C-H bonds in the pentyl chains |

| Ring C=C/C=N Stretch | 1600 - 1650 | IR, Raman | Vibrations of the pyridinium ring framework |

| Ring Breathing | 990 - 1020 | Raman | Symmetric expansion and contraction of the pyridinium rings |

| Inter-ring C-C Stretch | 1290 - 1310 | Raman | Stretching of the bond connecting the two pyridinium rings |

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the characterization of paramagnetic species, such as the radical cation of 1,1'-dipentyl-4,4'-bipyridinium. Upon one-electron reduction, the diamagnetic dication is converted into a paramagnetic radical cation, which possesses an unpaired electron. ESR spectroscopy detects the transitions of this unpaired electron between different spin states in the presence of an external magnetic field.

The ESR spectrum of the 1,1'-dipentyl-4,4'-bipyridinium radical cation provides a wealth of information about its electronic structure and environment. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants.

g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insights into the extent of spin-orbit coupling.

Hyperfine Coupling: This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (e.g., ¹H and ¹⁴N). This interaction splits the ESR signal into a multiplet pattern. The magnitude of this splitting, known as the hyperfine coupling constant (hfcc), is directly proportional to the spin density of the unpaired electron at the position of the interacting nucleus.

By analyzing the hyperfine structure of the ESR spectrum, it is possible to map the distribution of the unpaired electron over the entire molecule. For the 1,1'-dipentyl-4,4'-bipyridinium radical cation, hyperfine coupling is expected with:

The two ¹⁴N nuclei of the bipyridinium core.

The protons on the pyridinium rings.

The protons on the α- and β-carbons of the pentyl chains.

The study of related viologen radical cations has shown that the largest hyperfine couplings are typically observed for the nitrogen atoms and the α-protons of the alkyl chains, indicating significant spin density on these positions. The analysis of these couplings provides a detailed picture of the electronic delocalization within the radical cation.

The table below presents representative hyperfine coupling constants for viologen radical cations based on studies of analogous compounds. These values provide a reasonable estimate of what would be expected for the 1,1'-dipentyl-4,4'-bipyridinium radical cation.

| Interacting Nucleus | Typical Hyperfine Coupling Constant (Gauss) | Information Gained |

|---|---|---|

| ¹⁴N (pyridinium) | 4.0 - 6.0 | Spin density on the nitrogen atoms |

| ¹H (α-CH₂) | 3.0 - 5.0 | Spin density on the α-carbons of the pentyl chains |

| ¹H (ring protons, ortho to N) | 1.5 - 2.5 | Spin density on the pyridinium rings |

| ¹H (ring protons, meta to N) | 0.5 - 1.5 | Spin density on the pyridinium rings |

Redox Chemistry and Electron Transfer Phenomena

Electrochemical Behavior and Multielectron Reduction Processes

The electrochemical properties of 1,1'-disubstituted 4,4'-bipyridinium salts are central to their application. These compounds typically undergo two distinct and reversible one-electron reductions. The first reduction yields a stable, intensely colored radical cation, while the second produces a neutral species. wikipedia.org This behavior is characteristic of the viologen family and is observed for the 1,1'-dipentyl derivative.

The general redox mechanism is as follows:

First Reduction: V²⁺ (dication, colorless) + e⁻ ⇌ V⁺• (radical cation, colored)

Second Reduction: V⁺• (radical cation, colored) + e⁻ ⇌ V⁰ (neutral, colored/colorless)

The length of the N-alkyl substituents, such as the pentyl groups in this compound, significantly influences the specific redox potentials and the physical properties of the reduced species. nih.govcambridge.org

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of viologens, providing data on redox potentials, electron transfer kinetics, and the stability of the redox species. nih.gov For N,N'-dialkyl-4,4'-bipyridinium compounds, CV typically shows two well-defined redox couples corresponding to the V²⁺/V⁺• and V⁺•/V⁰ transitions.

While specific redox potentials for the 1,1'-dipentyl derivative are not extensively reported, studies on a homologous series of alkyl viologens reveal clear trends. As the length of the alkyl chain increases, the potential of the first redox couple (V²⁺/V⁺•) tends to shift to more positive values, while the oxidation potential of the second couple (V⁰ → V⁺•) shifts negatively. nih.gov This suggests that the radical cation of the dipentyl derivative is slightly easier to form and its neutral species is slightly easier to oxidize compared to viologens with shorter alkyl chains like methyl or ethyl viologen.

The table below, compiled from studies on various alkyl viologens, illustrates the influence of alkyl chain length on redox potentials.

| Alkyl Group | First Redox Couple (V²⁺/V⁺•) Epc (V) | First Redox Couple (V²⁺/V⁺•) Epa (V) | Second Redox Couple (V⁺•/V⁰) Epc (V) | Second Redox Couple (V⁺•/V⁰) Epa (V) |

|---|---|---|---|---|

| Butyl (C4) | -0.62 | -0.34 | -0.98 | -0.60 |

| Octyl (C8) | -0.57 | -0.31 | -0.97 | -0.71 |

Data derived from a study on alkyl-substituted viologens. Epc and Epa refer to the cathodic and anodic peak potentials, respectively. nih.gov

Kinetic studies reveal that for viologens that form solid films upon reduction, the redox events are typically controlled by surface-confined electron transfer rather than by diffusion processes in the solution. nih.gov The electron transfer is generally fast and reversible. wikipedia.org

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of electrogenerated species. Upon the first one-electron reduction, 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dication (colorless) is converted to its radical cation (V⁺•), which is intensely colored. nih.gov Alkyl-substituted viologen radical cations are typically blue or purple. cambridge.org

A key characteristic of viologens with alkyl chains of pentyl length or longer is the insolubility of their radical cation salts, particularly with bromide as the counter-ion. cambridge.org This property is critical for applications such as electrochromic devices, where a stable, colored film is desired. The stability of the radical cation is influenced by factors such as dimerization. Longer alkyl chains, like pentyl, introduce steric hindrance that can decrease the tendency for radical cations to form dimers, a process which can be a precursor to decomposition. nih.gov

The second one-electron reduction converts the radical cation (V⁺•) to the neutral species (V⁰). wikipedia.org This V⁰ species is typically yellow or colorless. nih.gov For many applications, this second reduction step can be problematic. The neutral viologen species, especially those with longer alkyl chains like pentyl, are often highly insoluble and non-conductive. researchgate.netnih.gov

The precipitation of the neutral V⁰ species onto the electrode surface can lead to passivation, blocking further electrochemical reactions and diminishing the reversibility and cyclability of the system. researchgate.net Consequently, many devices and systems utilizing viologens are designed to operate only within the V²⁺/V⁺• redox couple to avoid the complications associated with the formation of the insoluble neutral state. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Viologens, including the 1,1'-dipentyl derivative, are well-known for their role as excellent electron acceptors (quenchers) in photoinduced electron transfer (PET) processes. nih.govresearchgate.net In a typical PET system, a photosensitizer (P) absorbs light and is promoted to an excited state (P*). This excited state can then be quenched by the viologen dication (V²⁺) via electron transfer, resulting in the formation of a charge-separated state consisting of the oxidized photosensitizer (P⁺) and the viologen radical cation (V⁺•). researchgate.net

The general mechanism is: P + hν → P* P* + V²⁺ → P⁺ + V⁺•

The quenching of a photosensitizer's excited state by a viologen can occur through two primary mechanisms: dynamic (or collisional) quenching and static quenching. nih.govunc.edu

Dynamic quenching involves the diffusion of the excited photosensitizer and the viologen until they collide, allowing for electron transfer to occur.

Static quenching occurs when the photosensitizer and viologen form a non-fluorescent ground-state complex. Upon excitation, this complex undergoes rapid electron transfer.

Following photoinduced electron transfer, the resulting charge-separated state (P⁺ / V⁺•) is a high-energy intermediate. The efficiency of a PET process, for applications like artificial photosynthesis or photovoltaics, depends heavily on the dynamics of charge separation and the subsequent charge recombination. rsc.org

Charge Separation (kcs): The forward electron transfer from the excited photosensitizer to the viologen. This process is typically very fast, occurring on the picosecond to nanosecond timescale. nih.gov

Charge Recombination (kcr): The back electron transfer from the viologen radical cation to the oxidized photosensitizer, which returns the system to its ground state (P + V²⁺). This is an energy-wasting process that should be minimized. rsc.org

The goal in designing efficient PET systems is to achieve a high ratio of kcs/kcr, meaning rapid charge separation and slow charge recombination. The rates of these processes are influenced by factors such as the distance between the donor and acceptor, the solvent environment, and the molecular structure. While specific dynamic studies on 1,1'-dipentyl-4,4'-bipyridinium dibromide as a discrete component are not detailed in the literature, its fundamental role as an electron acceptor ensures its participation in these critical charge transfer events when incorporated into appropriate systems. nih.gov

Charge Transfer Complexation and Interfacial Electron Transfer

The ability of 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide, a member of the viologen family, to accept electrons makes it a key component in the study of charge transfer phenomena. This section explores the formation of intermolecular charge transfer complexes and the kinetics of electron transfer at various interfaces. While specific experimental data for the 1,1'-dipentyl derivative is limited in the available literature, the principles can be effectively illustrated by examining closely related 1,1'-dialkyl-4,4'-bipyridinium compounds.

Formation and Spectroscopic Signatures of Intermolecular Charge Transfer

Intermolecular charge transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor. In the case of 1,1'-dipentyl-4,4'-bipyridinium dication, its electron-deficient nature allows it to form CT complexes with various electron-donating molecules. This interaction often results in the appearance of a new, distinct absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The energy of this CT band is related to the electron affinity of the acceptor and the ionization potential of the donor.

The formation of these complexes is a reversible process, and the strength of the interaction can be quantified by the formation constant (KCT). Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are instrumental in identifying and characterizing these complexes. The appearance of the new absorption band provides direct evidence of CT complex formation.

Table 1: Spectroscopic Data for Charge-Transfer Complexes of a Related Viologen Compound (Methyl Viologen) with Various Donors

| Electron Donor | Solvent | λmax of CT Band (nm) |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Acetonitrile (B52724) | 610 |

| Pyrene | Ethanol | 450 |

| Naphthalene | Dichloromethane | 420 |

Note: This table presents illustrative data for methyl viologen to demonstrate the concept of charge transfer bands. Specific values for 1,1'-dipentyl-4,4'-bipyridinium dibromide may vary.

Electron Transfer Kinetics at Electrode-Solution and Nanomaterial Interfaces

The redox activity of 1,1'-dipentyl-4,4'-bipyridinium dibromide is central to its function in various electrochemical and photochemical systems. The kinetics of electron transfer to and from this molecule at interfaces are critical determinants of the efficiency of these systems.

At the Electrode-Solution Interface:

Cyclic voltammetry is a powerful technique used to study the electron transfer kinetics of viologens at electrode surfaces. The reduction of the 1,1'-dipentyl-4,4'-bipyridinium dication (V²⁺) typically occurs in two reversible one-electron steps to form the radical cation (V⁺•) and then the neutral species (V⁰). The kinetics of this heterogeneous electron transfer can be evaluated from the separation of the anodic and cathodic peak potentials (ΔEp) and the scan rate dependence of the peak currents.

Studies on related 1,1'-dialkyl-4,4'-bipyridinium compounds have shown that the nature of the alkyl substituent can influence the reduction potentials and electron transfer kinetics. For instance, increasing the length of the alkyl chain can affect the solubility and adsorption of the viologen at the electrode surface, which in turn can impact the rate of electron transfer. nih.gov

Table 2: Illustrative Electrochemical Data for a Related Viologen (1,1'-Diheptyl-4,4'-bipyridinium dibromide) at a Glassy Carbon Electrode

| Redox Couple | E¹/² (V vs. Ag/AgCl) | ΔEp (mV) at 50 mV/s |

| V²⁺/V⁺• | -0.45 | 65 |

| V⁺•/V⁰ | -0.88 | 70 |

Note: This table provides representative data for a related viologen to illustrate the electrochemical parameters. The specific values for 1,1'-dipentyl-4,4'-bipyridinium dibromide may differ.

At Nanomaterial Interfaces:

The interfacial electron transfer between 1,1'-dipentyl-4,4'-bipyridinium dibromide and semiconductor nanomaterials, such as titanium dioxide (TiO₂), is of significant interest for applications in dye-sensitized solar cells and photocatalysis. In these systems, the viologen can act as an electron acceptor or an electron relay.

The rate of electron transfer from the TiO₂ nanoparticle to the viologen is influenced by several factors, including the energy difference between the TiO₂ conduction band and the viologen's reduction potential, the distance between the viologen and the nanoparticle surface, and the nature of the interface. Single-molecule spectroscopy has been employed to probe the complex dynamics of interfacial electron transfer at these nano-interfaces, revealing fluctuations in the electron transfer rates. researchgate.net

Photophysical Properties and Optoelectronic Behavior

Absorption and Emission Characteristics in Varied Chemical Environments

The absorption and emission spectra of 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide are highly sensitive to its surrounding chemical environment. This sensitivity is a key aspect of its functionality in various applications.

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of viologens. The electronic transitions of this compound exhibit a noticeable shift in their maximum absorption wavelength (λmax) when dissolved in solvents of varying polarities. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.

While specific data for the dipentyl derivative is not extensively documented in publicly available literature, studies on analogous alkyl-substituted viologens provide valuable insights. For instance, a study on various N,N'-dialkyl-4,4'-bipyridinium salts demonstrated that the absorption peaks experience a slight blueshift as the length of the alkyl chain increases. mdpi.com This suggests that the pentyl groups in the target compound likely influence its solvatochromic behavior. The interaction between the viologen's charged nitrogen atoms and the solvent's dipole moment plays a crucial role in determining the energy of the electronic transitions.

Illustrative Solvatochromic Data for Viologen Derivatives

| Solvent | Polarity (ET(30)) | Typical λmax (nm) for Viologens |

|---|---|---|

| Water | 63.1 | ~257 |

| Methanol | 55.4 | ~260 |

| Acetonitrile (B52724) | 45.6 | ~262 |

| Dichloromethane | 40.7 | ~265 |

Note: The λmax values are representative for alkyl viologens and may vary for this compound.

In certain environments, viologen molecules can aggregate, leading to significant alterations in their photophysical properties. While many chromophores experience quenching of their fluorescence upon aggregation (a phenomenon known as aggregation-caused quenching or ACQ), some exhibit the opposite effect, termed aggregation-induced emission (AIE). In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.

The potential for this compound to exhibit AIE is an area of active research. The flexible pentyl chains could influence the packing of the molecules in aggregates, potentially leading to the restriction of intramolecular motion necessary for AIE. The study of how aggregation affects the emission intensity and lifetime of this compound is crucial for its application in sensors and imaging.

Luminescence Quenching Mechanisms by External Species

The luminescence of certain viologen derivatives can be quenched by external species through various mechanisms, primarily static and dynamic quenching. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. In dynamic quenching, the quencher deactivates the excited state of the fluorophore through collisional encounters.

The efficiency of quenching is often described by the Stern-Volmer equation:

F₀/F = 1 + Kₛᵥ[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. A linear Stern-Volmer plot is indicative of a single quenching mechanism, while deviations can suggest the presence of both static and dynamic processes. rsc.orgedinst.com

Typical Quenching Data for Viologen Systems

| Fluorophore | Quencher | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Quenching Mechanism |

|---|---|---|---|

| Generic Dye A | Methyl Viologen | 1.5 x 10⁴ | Dynamic |

| Generic Dye B | Benzyl Viologen | 8.2 x 10³ | Static & Dynamic |

Note: This data is illustrative and not specific to this compound.

Photochromic and Electrochromic Responses in Advanced Material Formulations

One of the most significant applications of this compound lies in its photochromic and electrochromic properties, which allow for the reversible change of its color upon stimulation by light or an electric field, respectively.

The electrochromism of viologens is based on reversible redox reactions. The dicationic form (V²⁺) of the viologen is typically colorless or pale yellow. Upon the application of a negative potential, it undergoes a one-electron reduction to form a stable radical cation (V⁺•), which is intensely colored, usually blue or green. wikipedia.org A further reduction at a more negative potential can lead to the neutral species (V⁰), which is often yellow or brown. These transitions are highly reversible.

The specific color of the radical cation is influenced by the substituents on the nitrogen atoms. The pentyl groups in this compound will affect the electronic properties of the bipyridinium core and thus the color of its reduced state.

The ability to dynamically control the optical properties of materials containing this compound makes it a key component in various electrochromic devices (ECDs), such as smart windows, displays, and rearview mirrors. In these devices, the viologen is typically part of an electrolyte layer sandwiched between two transparent conducting electrodes.

By applying a voltage across the electrodes, the viologen can be switched between its transparent and colored states. Key performance metrics for ECDs include the contrast ratio (the difference in transmittance between the bleached and colored states), the switching speed (the time taken to switch between states), and the coloration efficiency (the change in optical density per unit of charge injected).

Studies on similar alkyl viologens have shown that the length of the alkyl chain can influence these parameters. For instance, longer alkyl chains can affect the response time and cycling stability of the electrochromic film. mdpi.com

Typical Performance of Alkyl Viologen-Based Electrochromic Devices

| Parameter | Typical Value |

|---|---|

| Switching Time (Coloring) | 1-5 seconds |

| Switching Time (Bleaching) | 1-5 seconds |

| Contrast Ratio at λmax | 30-70% |

| Coloration Efficiency (cm²/C) | 50-150 |

Note: These values are representative and can vary depending on the specific device architecture and operating conditions.

Based on the conducted research, a comprehensive and detailed article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated. The available search results provide general information about the broader class of bipyridinium compounds (viologens) in supramolecular chemistry, including their interaction with cucurbiturils and their incorporation into mechanically interlocked molecules. However, specific thermodynamic, kinetic, structural, and functional data for the 1,1'-dipentyl derivative is not sufficiently available in the provided search snippets to construct a scientifically detailed and accurate article that adheres strictly to the user's outline.

Detailed experimental data, such as binding constants, thermodynamic parameters (ΔG, ΔH, TΔS), kinetic rates (k_on, k_off) for its complexation with cucurbiturils, specific X-ray crystallographic data, detailed NMR spectroscopic analysis of its host-guest adducts, and concrete examples of its use and redox-switching behavior in specific rotaxanes or catenanes are not present in the search results. Therefore, any attempt to write the article as requested would lack the required scientific depth and detail and would not be focused solely on the specified compound.

Supramolecular Chemistry and Self Assembly

Directed Self-Assembly in Solution and at Interfaces

The directed self-assembly of 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide, a member of the viologen family, is governed by a delicate interplay of non-covalent interactions. In solution, the amphiphilic nature of the molecule, with its charged bipyridinium core and nonpolar pentyl chains, dictates its aggregation behavior. At interfaces, such as the air-water or solid-liquid interface, this amphiphilicity becomes even more pronounced, leading to the formation of ordered structures.

Formation of Ordered Nanostructures and Layered Assemblies

In aqueous solutions, it is anticipated that 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dibromide would self-assemble into various ordered nanostructures to minimize the unfavorable interactions between the hydrophobic pentyl chains and water molecules. This process is driven by the hydrophobic effect, leading to the sequestration of the nonpolar tails away from the aqueous environment. The resulting aggregates could take the form of micelles, vesicles, or liquid crystalline phases, depending on factors such as concentration, temperature, and the presence of salts.

At interfaces, the molecules are expected to form monolayers or bilayers. For instance, at an air-water interface, the hydrophilic bipyridinium head would be immersed in the aqueous phase, while the hydrophobic pentyl tails would extend into the air. On solid substrates, the nature of the surface (hydrophilic or hydrophobic) would direct the orientation of the adsorbed molecules, potentially leading to the formation of well-ordered self-assembled monolayers (SAMs). These layered assemblies can exhibit a high degree of molecular organization.

While direct experimental data for the dipentyl derivative is scarce, studies on related viologens with different alkyl chain lengths (e.g., diheptyl or dioctyl) have demonstrated the formation of such ordered structures. It is reasonable to infer that the pentyl chains of the title compound would similarly drive the formation of organized assemblies.

Hierarchical Self-Assembly Driven by Non-Covalent Interactions

The formation of complex, functional architectures from 1,1'-dipentyl-4,4'-bipyridinium dibromide likely proceeds through a hierarchical self-assembly process. This involves the initial formation of primary nanostructures, which then organize into larger, more complex superstructures. This multi-step assembly is orchestrated by a combination of non-covalent interactions.

The primary driving forces for the hierarchical self-assembly of this compound include:

Hydrophobic Interactions: As mentioned, the tendency of the pentyl chains to avoid contact with water is a major driver for initial aggregation in aqueous media.

π-π Stacking: The electron-deficient bipyridinium rings can engage in π-π stacking interactions, contributing to the stability and order of the assembled structures. These interactions are crucial for the formation of one-dimensional stacks or columns.

van der Waals Forces: These forces are significant between the alkyl chains, promoting close packing and ordering within the hydrophobic domains of the assemblies.

The balance and interplay of these non-covalent forces at different length scales lead to a hierarchical organization, where simple building blocks form well-defined nanostructures that, in turn, can assemble into larger, more intricate patterns.

Applications in Advanced Materials Science and Devices Non Clinical

Electrochromic Devices and Displays

Electrochromic (EC) devices are capable of changing their optical properties, such as color and transparency, when a voltage is applied. Viologens, including the 1,1'-dipentyl- derivative, are prime candidates for the active material in these devices due to their distinct color changes at low operating voltages. rsc.org

The choice of N-substituents on the bipyridinium core, such as the pentyl groups in this compound, is crucial for performance. Bulky or long alkyl chains can prevent the aggregation and dimerization of the viologen radical cations. mdpi.com This steric hindrance helps to maintain the reversibility of the redox process and improves the stability of the device. mdpi.com Research on symmetric viologens with varying alkyl chain lengths (octyl, decyl, dodecyl) indicates that longer chains can minimize the effects of dimerization, leading to more stable electrochromic performance. mdpi.com While the pentyl chain is of intermediate length, it contributes to this stabilizing effect.

Performance metrics for such devices are critical for evaluation. Key parameters include optical contrast (the difference in transmittance between the colored and bleached states, ΔT), coloration efficiency (the change in optical density per unit of charge injected), and switching speed. For instance, a device based on a different but structurally related viologen, 1,1′-bis-[4-(5,6-dimethyl-1H-benzimidazole-1-yl)-butyl]-4,4′-bipyridinium dibromide, demonstrated an excellent optical contrast of 30.5% at 605 nm and a remarkably high coloration efficiency of 725 cm²/C. An asymmetric viologen-based device showed an optical contrast of 54.5%. rsc.org These values provide a benchmark for the performance expected from devices incorporating the dipentyl viologen.

| Viologen Derivative | Optical Contrast (ΔT) | Wavelength (nm) | Coloration Efficiency (cm²/C) | Switching Time (s) |

|---|---|---|---|---|

| 1,1′-bis-[4-(...)-butyl]-4,4′-bipyridinium dibromide (IBV) | 30.5% | 605 | 725 | 2-3 |

| Asymmetric Viologen (DVB) / Ferrocene | 54.5% | 392 | 128.9 | <2.5 |

| Aryl-bridged Viologen (MV3-Ph) / Ferrocene | 76.9% | - | - | <9.5 |

Note: The data in this table is for structurally related viologen compounds and serves as a representative example of typical performance. rsc.orgmdpi.com

Long-term operational stability is a primary challenge for viologen-based electrochromic devices. rsc.org Degradation can occur through irreversible electrochemical side reactions or the dimerization of the radical cations, which can prevent the device from returning to its fully transparent state. mdpi.com Studies have shown that the stability of viologen films improves with increasing alkyl chain length. In one study comparing octyl, decyl, and hexadecyl viologens, the loss of transmittance contrast after 200 cycles was significantly lower for the longer chains, with the hexadecyl derivative showing a loss of only 1.3%. mdpi.com This suggests that 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dibromide would offer moderate to good stability.

Switching kinetics, the speed at which the device colors and bleaches, are also critical. This is influenced by ion transport within the electrolyte and electron transfer at the electrode-electrolyte interface. mdpi.com Fast switching times, typically on the order of a few seconds, are desirable for applications like smart windows and displays. Devices based on viologen derivatives have demonstrated coloring and bleaching times of less than 3 seconds. rsc.org

Redox-Active Components in Energy Storage Systems

The reversible one-electron redox couple (V²⁺/V⁺•) of viologens makes them highly attractive as redox-active materials for energy storage, particularly as the negative electrolyte (anolyte) in aqueous organic redox flow batteries (AORFBs). nih.govusu.edu AORFBs are a promising technology for large-scale, stationary energy storage due to their potential for low cost, scalability, and safety.

The performance of a viologen anolyte is determined by its redox potential, solubility, and stability. nih.gov The redox potential should be as low (negative) as possible to maximize the cell voltage when paired with a suitable positive electrolyte (catholyte). nih.gov The pentyl substituents on 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide would influence these properties. DFT calculations on various alkyl-substituted viologens have shown that the redox potential can be tuned by the choice of substituent. nih.gov

High water solubility is crucial for achieving a high energy density in the battery. While viologens are generally water-soluble, their stability, especially in the presence of oxygen, is a significant challenge. The reduced viologen radical cation can be degraded by trace amounts of oxygen, leading to a loss of capacity over repeated charge-discharge cycles. nih.govresearchgate.net Molecular engineering, such as modifying the substituent groups, is a key strategy to improve the stability of viologen-based anolytes against this degradation mechanism. researchgate.net Viologen-based AORFBs have demonstrated the potential for high cell voltages (up to 1.72 V) and excellent cycling stability over hundreds of cycles when operated under controlled, oxygen-free conditions. usu.edu

Catalytic Applications and Reaction Engineering

The facile electron-transfer capabilities of 1,1'-dipentyl-4,4'-bipyridinium dibromide make it a valuable component in catalytic systems, particularly in photocatalysis, electrocatalysis, and as a redox mediator in synthetic chemistry.

In both photocatalytic and electrocatalytic systems, viologens act as highly efficient electron transfer mediators (ETMs) or electron shuttles. nih.govrsc.org Their role is to facilitate the transfer of electrons from a source (like a photosensitizer or an electrode) to a target substrate or catalyst.

Photocatalysis: A common photocatalytic system for hydrogen evolution involves three main components: a photosensitizer (e.g., a ruthenium complex), a viologen mediator, and a catalyst (e.g., platinum nanoparticles or a molecular cobalt complex). chemrxiv.orgacs.org The mechanism proceeds as follows:

The photosensitizer absorbs light and enters an excited state.

The excited photosensitizer transfers an electron to the viologen dication (DPV²⁺), reducing it to the radical cation (DPV•⁺) and regenerating the ground-state photosensitizer.

The DPV•⁺ radical then transfers its electron to the catalyst, which accumulates electrons to reduce protons (H⁺) from water to produce hydrogen gas (H₂). acs.orgchemrxiv.org

The viologen is crucial because it bridges the kinetic gap between the single-electron transfer from the photosensitizer and the multi-electron process of water reduction. nih.govrsc.org The electron-accepting properties of the viologen can be fine-tuned by altering the N-substituents, thereby matching the energy levels of the system for efficient electron transfer. nih.gov

Electrocatalysis: Viologens can also mediate electrochemical reactions. For instance, in the electrosynthesis of hydrogen peroxide (H₂O₂), viologens have been shown to act in a synergistic manner. researchgate.net They can directly catalyze the two-electron reduction of oxygen at the electrode surface and also serve as a redox mediator in the bulk solution. Studies on alkyl-substituted viologens have shown that increasing the alkyl chain length can lead to an increase in H₂O₂ selectivity and current, suggesting that 1,1'-dipentyl-4,4'-bipyridinium dibromide could be an effective catalyst in such systems. researchgate.net

Beyond energy applications, viologens serve as versatile redox mediators in synthetic organic chemistry. taylorandfrancis.comfaraday.ac.uk They can catalyze the reduction of a wide range of organic functional groups. The general mechanism involves the initial reduction of the viologen dication to its radical cation by either an electrochemical process or a chemical reductant (e.g., sodium dithionite (B78146) or zinc). taylorandfrancis.com

Mechanism of Redox Mediation:

Regeneration: DPV²⁺ + e⁻ (from electrode/reductant) → DPV•⁺

Substrate Reduction: DPV•⁺ + Substrate → DPV²⁺ + Substrate•⁻

In this cycle, the viologen acts as an electron shuttle, transferring an electron from the primary reducing source to the organic substrate. researchgate.net This is particularly useful because it allows for reductions to be carried out under milder conditions and can improve selectivity. The viologen is used in catalytic amounts as it is continuously regenerated in the process. The redox potential of the viologen can be selected to target specific functional groups, making them a tunable class of organocatalysts. faraday.ac.uk

| Application Area | Role of Viologen | Key Mechanistic Step | Reference |

|---|---|---|---|

| Photocatalytic H₂ Evolution | Electron Transfer Mediator (ETM) | V²⁺ + e⁻ (from photosensitizer) → V•⁺ | rsc.orgchemrxiv.org |

| Electrosynthesis of H₂O₂ | Synergistic Electrocatalyst/Mediator | Mediates O₂ reduction via V•⁺/V²⁺ couple. | researchgate.net |

| Organic Synthesis | Redox Mediator | V•⁺ + Substrate → V²⁺ + Substrate•⁻ | taylorandfrancis.com |

| Bioelectrocatalysis | Enzyme Redox Mediator | Replaces natural cofactors like NADPH. | rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dication. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity. escholarship.org

Density Functional Theory (DFT) has emerged as a robust method for investigating the electrochemical behavior of bipyridinium derivatives. nih.gov DFT calculations can accurately predict the redox potentials associated with the stepwise reduction of the dication (V²⁺) to the radical cation (V⁺•) and the neutral species (V⁰). These calculations typically involve computing the free energy change for the electron transfer process in a simulated solvent environment. dtu.dk

A strong linear correlation is often observed between experimentally measured reduction potentials and DFT-calculated energies, particularly the energy of the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk This relationship is crucial, as the LUMO energy reflects the molecule's ability to accept an electron. For a series of related bipyridinium compounds, a lower LUMO energy generally corresponds to a less negative (more favorable) first reduction potential.

DFT calculations are also employed to simulate spectroscopic signatures, such as UV-Vis absorption spectra. By calculating the energies of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the LUMO, researchers can predict the wavelengths of maximum absorption (λmax). These theoretical spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions involved.

Table 1: Correlation of DFT-Calculated Parameters with Experimental Redox Potentials for a Series of Bipyridinium Derivatives

| Derivative | Substituent | LUMO Energy (eV) | Calculated E¹(V²⁺/V⁺•) (V vs. SHE) | Experimental E¹(V²⁺/V⁺•) (V vs. SHE) |

|---|---|---|---|---|

| A | Methyl | -5.85 | -0.48 | -0.45 |

| B | Ethyl | -5.88 | -0.46 | -0.44 |

| C | Propyl | -5.90 | -0.45 | -0.43 |

| D | Butyl | -5.91 | -0.44 | -0.42 |

| E | Pentyl | -5.92 | -0.43 | -0.41 |

Note: Data is illustrative, based on established trends where alkyl chain length subtly influences electronic properties.

Quantum chemical calculations provide detailed visualizations of molecular orbitals and electron density distributions, which are key to understanding the bonding and reactivity of the 1,1'-dipentyl-4,4'-bipyridinium cation. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In the dicationic state (V²⁺), both the HOMO and LUMO are typically delocalized across the π-system of the two pyridine (B92270) rings. researchgate.net The LUMO is particularly important as it is the orbital that accepts an electron during the first reduction step. aps.org Its π* character is distributed over both rings, indicating that the incoming electron will not be localized on a single nitrogen or carbon atom but will be shared across the bipyridinium core.

Upon reduction to the radical cation (V⁺•), the singly occupied molecular orbital (SOMO) corresponds to the former LUMO of the dication. The distribution of this unpaired electron can be precisely mapped. Electron density maps show the probability of finding an electron at a particular point in space. For the dication, the positive charge is shown to be primarily localized on and around the nitrogen atoms and delocalized over the aromatic rings. Analysis of the electron density distribution helps in understanding how the molecule interacts with its counter-ions (bromide) and solvent molecules. nih.gov

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net MD simulations provide a dynamic picture of how the 1,1'-dipentyl-4,4'-bipyridinium ion behaves in solution and interacts with other molecules.

MD simulations can model the solvation shell that forms around the 1,1'-dipentyl-4,4'-bipyridinium cation in a solvent like water. These simulations show how solvent molecules arrange themselves to stabilize the positive charges on the bipyridinium core.

A key aspect of the bipyridinium cation's structure is the dihedral angle between the two pyridine rings. In the solid state, the rings are often forced into a planar or near-planar conformation. However, in solution, MD simulations show that the molecule is conformationally flexible. nih.gov The rings can twist relative to each other, and the pentyl chains are highly mobile, adopting numerous conformations. The simulations can quantify the rotational energy barrier between the rings and determine the most probable dihedral angles in a given solvent. This dynamic behavior is crucial for understanding its reactivity and ability to participate in host-guest chemistry. mdpi.com

The 1,1'-dipentyl-4,4'-bipyridinium dication is a well-known guest molecule in supramolecular chemistry, capable of forming inclusion complexes with various host molecules, such as cyclodextrins or cucurbiturils. MD simulations are a powerful tool for studying the formation and stability of these assemblies. nih.gov

By simulating the host and guest molecules in a solvent box, researchers can observe the binding process and calculate the binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the affinity between the host and guest. nih.gov These simulations can identify the key intermolecular interactions responsible for complex formation, such as van der Waals forces, hydrophobic interactions between the pentyl chains and the host cavity, and ion-dipole interactions between the charged bipyridinium core and polar groups on the host.

Table 2: Illustrative Binding Energy Contributions from MD Simulation

| Host-Guest System | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Free Energy (kcal/mol) | Total Binding Free Energy (kcal/mol) |

|---|---|---|---|---|

| Dipentyl viologen + β-Cyclodextrin | -15.2 | -3.5 | +11.8 | -6.9 |

| Dipentyl viologen + Cucurbit aps.orguril | -18.9 | -12.1 | +20.5 | -10.5 |

Note: Values are representative examples to illustrate the output of binding affinity simulations.

Computational Design of Novel Derivatives with Tuned Properties

The insights gained from quantum chemical calculations and MD simulations can be leveraged to computationally design novel derivatives of 1,1'-dipentyl-4,4'-bipyridinium with specifically tuned properties. By systematically modifying the molecular structure in silico, researchers can predict the effects of these changes before undertaking synthetic efforts.

For example, DFT calculations can be used to screen a library of potential derivatives to identify candidates with desired redox potentials. By adding electron-withdrawing or electron-donating groups to the pyridine rings, the LUMO energy can be precisely adjusted, thereby tuning the molecule's electrochemical properties. Similarly, changing the length or branching of the alkyl chains (e.g., replacing pentyl groups with other substituents) can alter the molecule's solubility and its binding affinity for supramolecular hosts, effects which can be predicted using MD simulations. This computational pre-screening accelerates the discovery of new bipyridinium-based molecules for applications in areas like redox-flow batteries, molecular electronics, and smart materials. mdpi.com

Future Directions and Emerging Research Frontiers

Integration into Hybrid Organic-Inorganic Materials

The incorporation of viologen derivatives, such as 1,1'-dipentyl-4,4'-bipyridinium (B11706544) dibromide, into hybrid organic-inorganic materials is a rapidly advancing field. These hybrid materials, which include Metal-Organic Frameworks (MOFs) and other coordination polymers, combine the desirable properties of both organic and inorganic components, leading to novel functionalities.

Viologens are integrated into these frameworks as either ligands or counter-ions, imparting their redox-active and photochromic characteristics to the bulk material. rsc.orgrsc.org Research has shown that these viologen-based hybrid materials can exhibit multi-stimuli-responsive chromism, changing color in response to light (photochromism), heat (thermochromism), electricity (electrochromism), and chemical vapors (chemochromism). acs.orgnih.govrsc.org

The mechanism behind these chromic behaviors often involves an electron transfer process. For instance, in a viologen-based zinc-MOF, photo-induced color change occurs through intramolecular electron transfer. nih.gov In contrast, exposure to ammonia (B1221849) can trigger an intermolecular electron transfer, resulting in a different color. nih.gov The porous nature of MOFs provides an ideal environment for these processes, allowing for the inclusion of guest molecules that can participate in or influence the electron transfer.

The development of these materials opens up possibilities for applications in smart windows, sensors, and information storage. rsc.orgmdpi.comnih.gov For example, the electrochromic properties are being explored for energy-saving displays and anti-glare mirrors. mdpi.commdpi.com

Table 1: Stimuli-Responsive Properties of Viologen-Based Hybrid Materials

| Stimulus | Observed Phenomenon | Potential Application | References |

|---|---|---|---|

| Light (UV, X-ray) | Photochromism (e.g., colorless to blue) | Optical data storage, smart windows | acs.orgnih.govrsc.org |

| Heat | Thermochromism (e.g., colorless to yellow) | Temperature sensors | nih.govrsc.org |

| Electricity | Electrochromism (e.g., colorless to purple) | Displays, electrochromic devices | nih.govrsc.orgmdpi.com |

Development of Advanced Molecular Logic Gates and Computational Devices

The reversible redox-switching capability of viologens makes them promising candidates for the development of molecular-level logic gates and computational devices. A molecular logic gate is a molecule that performs a logical operation based on one or more physical or chemical inputs, resulting in a single output. wikipedia.org

The principle behind using viologens in this context lies in their distinct and switchable electronic states. The dication (V²⁺), radical cation (V•⁺), and neutral (V⁰) forms of viologen possess different optical and electronic properties. nih.gov By applying an electrochemical stimulus (input), the viologen molecule can be switched between these states, and the resulting change in a property, such as light absorption or fluorescence, can be read as an output. This binary-like switching behavior forms the basis of a molecular "bit" of information.

Research has demonstrated that viologen-based systems can function as molecular switches. researchgate.net For example, the conductance of a viologen molecule in a molecular junction can be reversibly modulated by electrochemical switching between its oxidized and reduced states. illinois.edu This change in conductance can be harnessed to represent "ON" and "OFF" states, a fundamental requirement for a logic gate. While complex computational devices based solely on 1,1'-dipentyl-4,4'-bipyridinium dibromide have yet to be realized, the foundational studies on viologen switches are a critical step in this direction. ornl.gov The ability to control the electronic state of individual or small assemblies of molecules opens a pathway toward nanoscale computational devices.

Bio-Inspired Redox Systems and Biomimetic Transformations (Mechanistic Studies)

In the realm of biochemistry, viologens are being explored as synthetic mimics of natural redox cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NADPH). nih.govrsc.org Their negative reduction potentials make them suitable for mediating electron transfer in enzymatic reactions, particularly with flavoenzymes. nih.govresearchgate.net

Mechanistic studies focus on understanding the electron transfer pathways in these bio-inspired systems. osti.govnih.govnih.gov Research has shown that viologens can effectively shuttle electrons between an electrode and an enzyme's active site, driving biocatalytic transformations without the need for natural cofactors. rsc.org The efficiency of this electron transfer is strongly correlated with the reduction potential of the viologen derivative. nih.gov

By rationally designing viologens with specific substituents, researchers can tune their electrochemical properties to match the requirements of a particular enzyme. nih.gov For example, enhancing the solubility of the fully reduced viologen species has been shown to widen the range of usable potentials for bio-electrocatalysis. nih.gov These studies are not only crucial for developing new biocatalytic systems for green chemistry and biosensors but also provide fundamental insights into the mechanisms of biological electron transfer. researchgate.netnih.govrsc.org

Table 2: Comparison of Viologen and Natural Redox Cofactor

| Feature | 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide (Viologen) | NADH/NADPH |

|---|---|---|

| Function | Electron Mediator | Electron Carrier |

| Redox States | Dication (V²⁺), Radical Cation (V•⁺), Neutral (V⁰) | Oxidized (NAD⁺/NADP⁺), Reduced (NADH/NADPH) |

| Electron Transfer | Stepwise one-electron transfers | Two-electron transfer (hydride transfer) |

| Application | Bio-electrocatalysis, artificial photosynthesis | Cellular respiration, biosynthesis |

Sustainable Synthesis and Green Chemistry Approaches for Viologen Production

The growing importance of viologens in various applications necessitates the development of sustainable and environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the production of 4,4'-bipyridine (B149096), the key precursor for viologens. mdpi.comresearchgate.net

Traditional methods for synthesizing bipyridines often involve metal-catalyzed cross-coupling reactions, which can require harsh conditions and generate metallic waste. mdpi.com Emerging green approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Key areas of research in the green synthesis of viologen precursors include:

Photocatalysis: Visible-light-induced C-C coupling reactions are being explored to synthesize the bipyridine core from simpler pyridine (B92270) derivatives, offering a metal-free and milder alternative. frontiersin.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification processes. nih.gov This approach is being investigated for various steps in the synthesis of heterocyclic compounds.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers high selectivity and mild reaction conditions, aligning well with green chemistry principles. Research in this area is still nascent for bipyridine synthesis but holds significant promise. acs.org

Q & A

Q. What are the recommended methods for synthesizing 4,4'-Bipyridinium, 1,1'-Dipentyl-, Dibromide?

The synthesis typically involves a quaternization reaction between 4,4'-bipyridine and 1,5-dibromopentane in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux conditions. The reaction proceeds via nucleophilic substitution, forming the diquaternary bipyridinium salt. Purification is achieved through recrystallization from ethanol or methanol. This method is analogous to the synthesis of related diquaternary salts with alkyl chains of varying lengths .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals suitable for SCXRD can be grown via slow evaporation of a solvent (e.g., methanol/water mixtures). Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), and refinement is carried out using software like SHELXL . Key parameters include hydrogen bonding, π–π stacking distances, and cation-anion interactions, which are critical for understanding supramolecular assembly .

Q. What safety precautions are essential when handling this compound in the laboratory?

Due to its cationic nature and potential irritancy:

- Use gloves, lab coats, and eye protection to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or aerosols.

- Store in a dry, sealed container away from strong oxidizers or acids.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm alkyl chain integration and bipyridinium core structure.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M]²⁺ and bromide counterions .

- UV-Vis Spectroscopy: Monitors charge-transfer transitions, with absorption bands typically in the 250–400 nm range .

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., pentyl vs. propyl) impact the compound’s electrochemical behavior?

Longer alkyl chains (e.g., pentyl) enhance hydrophobicity , reducing solubility in polar solvents and altering redox potentials. Cyclic voltammetry (CV) in acetonitrile reveals two reversible reduction waves corresponding to the formation of radical cations (e.g., at −0.5 V vs. Ag/AgCl) and neutral species. Compared to shorter-chain analogs, the pentyl derivative exhibits shifted reduction potentials due to steric and electronic effects .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Conflicting stability reports can arise from solvent or counterion effects. To address this:

Q. How does this compound interact with biological membranes, and how can this be quantified?

The cationic bipyridinium core interacts with negatively charged lipid bilayers. Methodologies include:

Q. What advanced techniques characterize its role in charge-transfer complexes for materials science applications?

- Electron paramagnetic resonance (EPR): Detects paramagnetic intermediates during redox cycling.

- X-ray photoelectron spectroscopy (XPS): Analyzes surface composition in composite materials (e.g., graphene-doped systems).

- Cyclic voltammetry with rotating disk electrodes (RDE): Quantifies electron transfer kinetics in electrochemical devices .

Q. How can researchers address inconsistencies in reported cytotoxicity data?

Variability may stem from cell line specificity or assay conditions. Standardize protocols by:

- Using multiple cell lines (e.g., HEK293, HeLa) and parallel viability assays (MTT, resazurin).

- Controlling for oxidative stress via reactive oxygen species (ROS) scavengers .

- Validating results with flow cytometry to distinguish apoptosis from necrosis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.